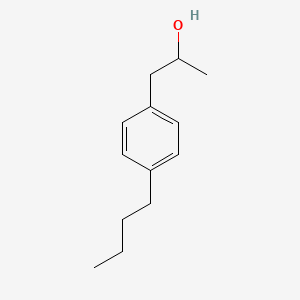

1-(4-n-Butylphenyl)-2-propanol

Description

1-(4-n-Butylphenyl)-2-propanol is an aromatic alcohol featuring a 4-n-butylphenyl group attached to the second carbon of propanol. For instance, tolane-type liquid crystals like 1,2-bis(4-n-butylphenyl)acetylene (CAS: ST01846) share the 4-n-butylphenyl substituent but differ in functional groups (acetylene vs. propanol) . This distinction suggests differences in mesophase behavior, solubility, and thermal stability, which are critical in materials science applications.

Properties

IUPAC Name |

1-(4-butylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9,11,14H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKLDJVTBSMNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-n-Butylphenyl)-2-propanol typically involves the reaction of 4-n-butylphenyl magnesium bromide with propanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired product.

Industrial Production Methods: Industrial production of 1-(4-n-Butylphenyl)-2-propanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Butylphenyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 1-(4-n-Butylphenyl)-2-propanone.

Reduction: Formation of 1-(4-n-Butylphenyl)-2-propane.

Substitution: Formation of 1-(4-n-Butylphenyl)-2-chloropropane or 1-(4-n-Butylphenyl)-2-aminopropane.

Scientific Research Applications

1-(4-n-Butylphenyl)-2-propanol has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-n-Butylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butyl and phenyl groups can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

a) 1-(4-Phenoxyphenoxy)-2-Propanol (CAS: 57650-78-9)

- Molecular Formula : C15H16O3

- Key Properties : Predicted boiling point 379.3°C, density 1.136 g/cm³, and a pKa of 14.33.

- Comparison: Unlike 1-(4-n-butylphenyl)-2-propanol, this compound has a phenoxyphenoxy group, increasing its aromaticity and molecular weight. The larger substituent likely enhances lipophilicity, making it suitable as an intermediate in synthesizing surfactants or polymers. The hydroxyl group in both compounds facilitates hydrogen bonding, but the butylphenyl group in the target compound may improve solubility in non-polar solvents .

b) 1,2-Bis(4-n-Butylphenyl)Acetylene (CAS: ST01846)

- Molecular Formula : C22H26

- Key Properties : Melting point 40–42°C; used as a liquid crystal intermediate.

- Comparison: Replacing the acetylene group with a propanol moiety introduces polarity, altering phase transitions. While the acetylene derivative forms stable mesophases (Cr 54.0 N 80.0 I), the propanol analog may exhibit reentrant conformational behavior in solutions, similar to 1-propanol-induced DNA transitions .

Pharmacologically Active 2-Propanol Derivatives

a) Propranolol Hydrochloride (CAS: 318-98-9)

- Molecular Formula: C16H21NO2·HCl

- Key Properties : A β-blocker with a naphthalenyloxy substituent.

- Comparison: The aromatic naphthalenyloxy group in propranolol enhances receptor binding, whereas the butylphenyl group in 1-(4-n-butylphenyl)-2-propanol may prioritize hydrophobic interactions. The hydroxyl group’s position (2-propanol) is conserved, but steric effects from the butylphenyl group could reduce bioavailability compared to propranolol’s smaller substituents .

b) Inosiplex Component: 1-(Dimethylamino)-2-Propanol

- Role: A constituent of the antiviral drug Inosiplex (CAS: 36703-88-5).

- Comparison: The dimethylamino group in this compound introduces basicity, enabling salt formation and improved water solubility. In contrast, the butylphenyl group in the target compound would reduce solubility but enhance membrane permeability, suggesting divergent pharmacological applications .

Ether-Functionalized 2-Propanol Derivatives

Compounds like 1-(2-methoxy-1-methylethoxy)-2-propanol (CAS: 20324-32-0) and 1-(butoxyethoxy)-2-propanol are used in anti-mist products and solvents .

- Comparison: Ether groups increase flexibility and reduce boiling points compared to aromatic substituents. For example, 1-(4-n-butylphenyl)-2-propanol likely has a higher boiling point and density (>1.1 g/cm³) than aliphatic ether analogs due to stronger van der Waals forces from the aromatic ring .

Table 1: Comparative Properties of 1-(4-n-Butylphenyl)-2-Propanol and Analogues

| Compound Name | CAS No. | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications/Properties |

|---|---|---|---|---|---|

| 1-(4-n-Butylphenyl)-2-propanol | N/A | C13H20O | Estimated >250 | ~1.1 (Predicted) | Potential solvent, material intermediate |

| 1-(4-Phenoxyphenoxy)-2-propanol | 57650-78-9 | C15H16O3 | 379.3 (Predicted) | 1.136 | Surfactant/polymer synthesis |

| Propranolol Hydrochloride | 318-98-9 | C16H21NO2·HCl | N/A | N/A | Cardiovascular drug |

| 1,2-Bis(4-n-butylphenyl)acetylene | ST01846 | C22H26 | N/A (m.p. 40–42°C) | N/A | Liquid crystal intermediate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.